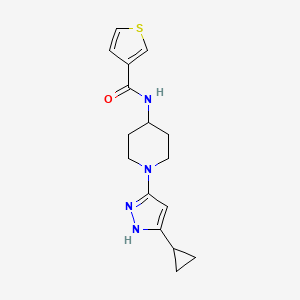

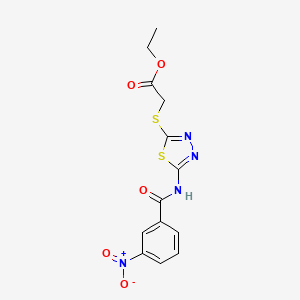

![molecular formula C21H20N4O3 B2571514 5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide CAS No. 303986-79-0](/img/structure/B2571514.png)

5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(4-methoxybenzyl)-4-oxo-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide” is a micromolecular compound that can specifically target A2AR, inhibit cAMP accumulation, promote cytokine release in immune cells, enhance the killing of tumor cells by immune cells in co-culture, and enhance the efficacy of tumor immunotherapies .

Synthesis Analysis

Pyrrolopyrazine derivatives, such as the compound , can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The compound can be obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Molecular Structure Analysis

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The molecular formula of the compound is C22H22N4O3 .Chemical Reactions Analysis

The compound can undergo bromine → lithium exchange reactions . It’s also worth noting that the compound degrades under prolonged thermal exposure .Physical And Chemical Properties Analysis

The compound is a nitrogen-containing heterocyclic compound . The molecular formula of the compound is C22H22N4O3, with an average mass of 390.435 Da and a mono-isotopic mass of 390.169189 Da .Applications De Recherche Scientifique

Synthesis and Characterization

The compound is synthesized and characterized through a series of chemical reactions and analyses. For instance, Hassan et al. (2014) detailed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related derivatives, through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides. The structural verification of these compounds was supported by elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014). Similarly, Aghekyan et al. (2020) synthesized related compounds featuring the (4-methoxyphenyl)-tetrahydropyranyl moiety and evaluated their antibacterial activity, showcasing the versatility in modifying the pyrazine structure for varying biological activities (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Biological Activities

The derivatives of the core compound exhibit significant biological activities, including cytotoxic and antimicrobial effects. The cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells is one such example, highlighting potential therapeutic applications in cancer treatment (Hassan, Hafez, & Osman, 2014). Moreover, compounds synthesized from similar chemical frameworks have shown notable antibacterial activities, suggesting their utility in combating bacterial infections (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

Anticancer Potential

Further research into the pyrazolo[1,5-a]pyrimidine derivatives reveals their potential as anticancer agents. Abdellatif et al. (2014) reported on the synthesis of new derivatives with significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating the compound's relevance in the development of anticancer therapies (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Mécanisme D'action

The compound can specifically target A2AR, inhibit cAMP accumulation, promote cytokine release in immune cells, enhance the killing of tumor cells by immune cells in co-culture, and enhance the efficacy of tumor immunotherapies . It can also prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells .

Orientations Futures

The pyrrolopyrazine structure, which includes the compound , is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-4-oxo-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-28-17-9-7-15(8-10-17)14-24-11-12-25-19(21(24)27)18(13-22-25)20(26)23-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHCMRDPLFBMPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCN3C(=C(C=N3)C(=O)NC4=CC=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2571431.png)

![3-[(4-Ethoxyphenyl)amino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2571434.png)

![N-(4-bromo-2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2571435.png)

![Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2571436.png)

![1-(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2571438.png)

![4-Methyl-1-({4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-2-thienyl}sulfonyl)piperidine](/img/no-structure.png)

![N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2571443.png)

![2-(cyclohexanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2571454.png)